molecular formula C10H10N2O5 B181345 Methyl 2-acetamido-3-nitrobenzoate CAS No. 95067-27-9

Methyl 2-acetamido-3-nitrobenzoate

Cat. No. B181345
CAS RN: 95067-27-9
M. Wt: 238.2 g/mol
InChI Key: PHFRWNCHBPVTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamido-3-nitrobenzoate is a chemical compound with the molecular formula C10H10N2O5 . Its molecular weight is 238.197 Da .


Molecular Structure Analysis

The molecular structure of Methyl 2-acetamido-3-nitrobenzoate consists of a benzene ring substituted with acetamido and nitro groups . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

Methyl 2-acetamido-3-nitrobenzoate has a molecular weight of 238.197 Da . It has a density of 1.382g/cm3, a boiling point of 451.3ºC at 760mmHg, and a melting point of 121-122ºC .

Scientific Research Applications

  • Solute Descriptors and Solubility Prediction : Studies on similar compounds like 2-methyl-3-nitrobenzoic acid provide insights into their solubility in various organic solvents. This knowledge is critical for predicting the solubility of similar compounds in additional solvents, which is essential for various applications in pharmaceutical and chemical industries (Hart et al., 2017).

  • Metabolism Studies : Research on metabolites of compounds like 1-methyl-5-nitro-2-(2'-pyrimidyl)imidazole, which shares structural similarities, helps understand the metabolic pathways and potential biological applications or effects of similar compounds (Baker et al., 1974).

  • Synthesis and Hydrolysis Studies : Investigations into the synthesis and hydrolysis of related compounds, such as methyl 2-amino-2-deoxy-d-glucofuranosides and their N-acetyl derivatives, offer valuable information for chemical synthesis processes, which can be applied in creating derivatives of Methyl 2-acetamido-3-nitrobenzoate for specific applications (Morgan & Neuberger, 1977).

  • Thermodynamic Modeling and Solubility : Studies on the solubility and thermodynamic properties of structurally similar compounds, like 3-methyl-2-nitrobenzoic acid, in various solvents provide essential data for process optimization in the manufacturing and purification of chemical products (He et al., 2018).

  • Anticancer Drug Synthesis : Research on the synthesis of anticancer drugs like lenalidomide, using precursors such as 2-halomethyl-3-nitrobenzoate, demonstrates the potential of Methyl 2-acetamido-3-nitrobenzoate in pharmaceutical synthesis (Yin, 2013).

  • Impurity Detection in Pharmaceuticals : The development of methods for detecting and quantifying impurities in pharmaceuticals, including compounds structurally similar to Methyl 2-acetamido-3-nitrobenzoate, highlights its importance in ensuring the safety and purity of pharmaceutical products (Gaddam et al., 2020).

properties

IUPAC Name

methyl 2-acetamido-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-9-7(10(14)17-2)4-3-5-8(9)12(15)16/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFRWNCHBPVTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382014
Record name METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3-nitrobenzoate

CAS RN

95067-27-9
Record name METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-ACETYL-3-NITROANTHRANILATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl anthranilate (21.0 mL, 162 mmol) in acetic anhydride (170 mL) was stirred at room temperature for 1 hr. To the reaction mixture was added dropwise a mixture of acetic anhydride (35 mL), acetic acid (30 mL) and 60% nitric acid (50 ml, 162 mmol) at 10-15° C. over 2 hr. The reaction mixture was stirred at 10-15° C. for 2.5 hr, and poured into ice-cold water. The resulting solid was collected by filtration, washed with water, and after recrystallization (chloroform/methanol), the crystals were collected by filtration. The filtrate was extracted with methylene chloride, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was crystallized from ether to give the title compound (20.0 g, yield 52%).
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamido-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-acetamido-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-acetamido-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-acetamido-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-acetamido-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-acetamido-3-nitrobenzoate

Citations

For This Compound
1
Citations
IG Safonov, DA Heerding, RM Keenan, AT Price… - Bioorganic & medicinal …, 2006 - Elsevier
… Synthesis of the 4-substituted benzimidazoles commenced from commercially available methyl-2-acetamido-3-nitrobenzoate (Scheme 3). Saponification of the acetyl group, followed by …
Number of citations: 50 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.